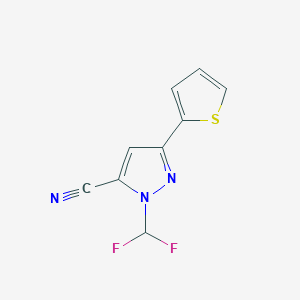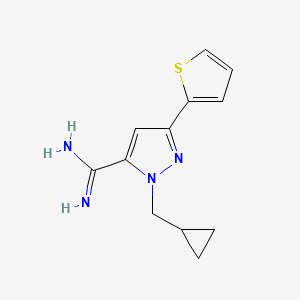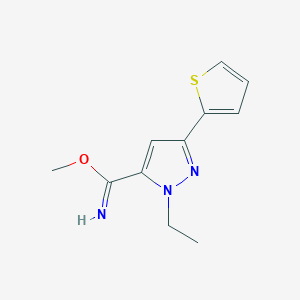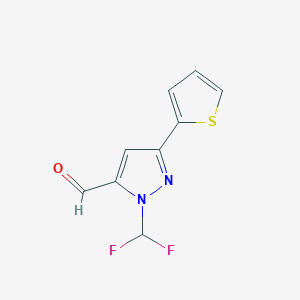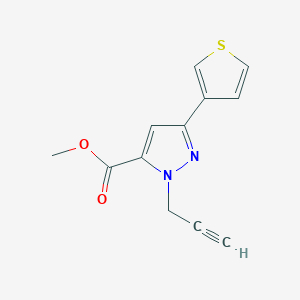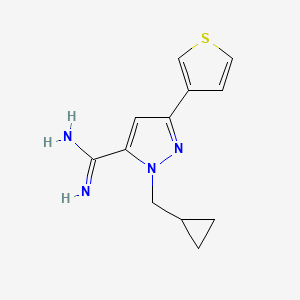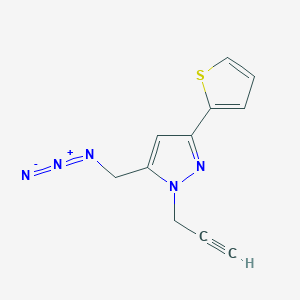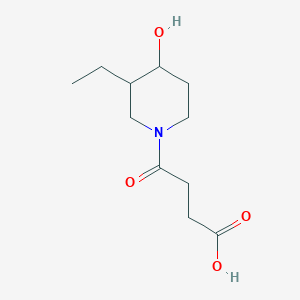
4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid
描述
4-(3-Ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid, also known as EHPA, is an organic compound that is used as a reagent in chemical synthesis. It is a versatile compound that has been studied for its potential applications in various scientific fields.
科学研究应用
Neuropharmacology
This compound exhibits properties that may influence neurotransmitter systems, particularly those involving serotonin (5-HT) receptors. Chronic administration of similar high efficacy 5-HT agonists has been linked to analgesia following an initial period of hyperalgesia . This suggests potential applications in developing treatments for pain management, where modulation of 5-HT receptors can be crucial.
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have shown significant antiviral activities . This compound could be synthesized into various scaffolds to screen for pharmacological activities against a range of viruses, potentially contributing to the development of new antiviral drugs.
Anticancer Studies
The indole nucleus, found in many bioactive compounds, has been associated with anticancer properties . By binding with high affinity to multiple receptors, derivatives of this compound could be valuable in cancer research, particularly in the synthesis of new molecules for targeted therapy.
Cardiovascular Research
Compounds with a similar structure have been used in cardiovascular research, particularly in the study of dihydropyridine calcium channel blockers . This compound could be explored for its effects on cardiac function and its potential as a novel therapeutic agent for cardiovascular diseases.
Antimicrobial Activity
Indole derivatives possess antimicrobial properties, which make them of interest in the development of new antibiotics . The compound could be investigated for its efficacy against resistant bacterial strains, contributing to the fight against antibiotic resistance.
Neurodegenerative Disease Research
The ability of indole derivatives to interact with various receptors also opens up possibilities for research into neurodegenerative diseases . This compound could be part of studies aiming to understand the pathophysiology of diseases like Alzheimer’s and Parkinson’s, and in the development of neuroprotective drugs.
Metabolic Disorders
Given the broad spectrum of biological activities of indole derivatives, including antidiabetic effects , this compound could be relevant in metabolic research. It might play a role in understanding and treating conditions like diabetes and obesity.
Feed Additive Research
While not directly related to the compound, derivatives of dihydropyridine have been used as feed additives to promote growth and improve reproductive performance in livestock . This suggests potential agricultural applications for the compound, possibly as a growth promoter or health supplement for animals.
属性
IUPAC Name |
4-(3-ethyl-4-hydroxypiperidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-2-8-7-12(6-5-9(8)13)10(14)3-4-11(15)16/h8-9,13H,2-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJVPDSDAOFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



